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Compound of Interest

Compound Name: 1-Ethyl-4-(4-nitrophenyl)piperazine

Cat. No.: B049478

An In-Depth Technical Guide to the Research Chemical: 1-Ethyl-4-(4-nitrophenyl)piperazine

For researchers, scientists, and drug development professionals, 1-Ethyl-4-(4-
nitrophenyl)piperazine is a versatile heterocyclic compound belonging to the
nitrophenylpiperazine class. While primarily utilized as a key synthetic intermediate, its
structural motif is present in molecules screened for a range of biological activities. This guide
provides a comprehensive overview of its synthesis, physicochemical properties, analytical
characterization, and potential applications based on current research into structurally related
compounds.

Physicochemical and Structural Data

1-Ethyl-4-(4-nitrophenyl)piperazine, with the CAS number 115619-00-6, is an organic
compound whose core structure features a piperazine ring substituted with an ethyl group at
one nitrogen and a p-nitrophenyl group at the other. Its key properties are summarized below.
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Property Value Reference(s)
CAS Number 115619-00-6 [1]
Molecular Formula C12H17N302 [1]
Molecular Weight 235.28 g/mol [1]
Predicted Boiling Point 381.9+37.0°C [1]
logP 2.156 [2]
logD (pH 7.4) 1.4705 2]
logSw -2.2377 (2]
Polar Surface Area 40.609 A2 [2]
Hydrogen Bond Acceptors 5 [2]
InChi Key XEWICNRVCQLKIG- 2]
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Synthesis and Analytical Characterization

The synthesis and analysis of 1-Ethyl-4-(4-nitrophenyl)piperazine are critical first steps in its
use for further research and development.

General Synthesis Protocol

The compound is typically synthesized via a nucleophilic aromatic substitution reaction. A
common method involves the reaction of 4-fluoronitrobenzene with N-ethylpiperazine.

Experimental Protocol:

e Reagent Preparation: Dissolve 4-fluoronitrobenzene (1.0 eq, e.g., 14.2 mmol, 2.0 g) and
anhydrous potassium carbonate (K2COs) (1.1 eq, e.g., 15.6 mmol, 2.2 g) in dimethyl
sulfoxide (DMSO) (approx. 2.5 mL/g of starting material).

» Reaction Initiation: Stir the mixture at room temperature for 10 minutes to ensure complete
dissolution and activation.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10998383/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10998383/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10998383/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10998383/
https://www.tantuchemicals.com/pesticide-intermediates/intermediates-of-pyrifluquinazon/pyrifluquinazon-intermediates-cas-872217-42-0.html
https://www.tantuchemicals.com/pesticide-intermediates/intermediates-of-pyrifluquinazon/pyrifluquinazon-intermediates-cas-872217-42-0.html
https://www.tantuchemicals.com/pesticide-intermediates/intermediates-of-pyrifluquinazon/pyrifluquinazon-intermediates-cas-872217-42-0.html
https://www.tantuchemicals.com/pesticide-intermediates/intermediates-of-pyrifluquinazon/pyrifluquinazon-intermediates-cas-872217-42-0.html
https://www.tantuchemicals.com/pesticide-intermediates/intermediates-of-pyrifluquinazon/pyrifluquinazon-intermediates-cas-872217-42-0.html
https://www.tantuchemicals.com/pesticide-intermediates/intermediates-of-pyrifluquinazon/pyrifluquinazon-intermediates-cas-872217-42-0.html
https://www.benchchem.com/product/b049478?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049478?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Nucleophile Addition: Slowly add N-ethylpiperazine (1.0 eq, e.g., 14.2 mmol) dropwise to the
reaction mixture.

e Reaction Progression: Continue stirring the mixture vigorously at room temperature for
approximately 10 hours. Monitor the reaction progress using Thin Layer Chromatography
(TLC).

o Work-up and Isolation: Upon completion, pour the reaction mixture into ice water to
precipitate the product.

« Purification: Collect the resulting precipitate by vacuum filtration and wash with cold water.
Dry the solid product under vacuum to yield 1-Ethyl-4-(4-nitrophenyl)piperazine.[1]

Reactants: Nucleophilic Aromatic Filtration & Drying
4-Fluoronitrobenzene Substitution Stir at Room Temp Quenching Precipitation Isolation
N-Ethylpiperazine ~1O hours in Ice Water Final Product:
K2COs in DMSO 1-Ethyl-4-(4-nitrophenyl)piperazine

Click to download full resolution via product page

Caption: General workflow for the synthesis of 1-Ethyl-4-(4-nitrophenyl)piperazine.

Analytical Characterization Protocol

Due to the lack of a strong chromophore on the piperazine ring itself, quantitative analysis of
piperazine derivatives by HPLC often requires a derivatization step to enhance UV detection.

Representative Protocol: HPLC-UV Analysis
e Standard & Sample Preparation:

o Prepare a stock solution of 1-Ethyl-4-(4-nitrophenyl)piperazine in a suitable diluent (e.qg.,
Acetonitrile/Water).

o For trace analysis, a derivatization agent like 4-chloro-7-nitrobenzofuran (NBD-CI) can be
used to form a stable, UV-active derivative.[3]
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e Chromatographic Conditions (Example):

o

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 ym).

o Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and a buffer (e.g.,
phosphate buffer).

o Flow Rate: 1.0 mL/min.
o Column Temperature: 35 °C.

o Detection Wavelength: Determined by the UV absorbance of the nitrophenyl group (e.g.,
~340 nm).[3]

o Injection Volume: 10 pL.

» Data Analysis: Quantify the compound by comparing the peak area from the sample injection
to a calibration curve generated from known standards. Purity is determined by the relative
area of the main peak.

Synthesized
Crude Product

Purification
e.g., Recrystallization)

Purified
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Caption: Standard workflow for the analytical characterization of a synthesized research
chemical.

Research Applications and Biological Potential

While specific biological activity data for 1-Ethyl-4-(4-nitrophenyl)piperazine is not widely
published, its primary roles in research are as a synthetic intermediate and as a scaffold for
exploring biological targets relevant to the broader nitrophenylpiperazine class.

Application as a Synthetic Intermediate

A key application is its use as a precursor to 4-(4-ethylpiperazin-1-yl)aniline. This is achieved
through the reduction of the nitro group to an amine, which can then undergo a wide variety of
subsequent reactions (e.g., amide bond formation, sulfonylation) to generate libraries of new
compounds for screening.

Experimental Protocol: Nitro Group Reduction

Setup: Suspend 1-Ethyl-4-(4-nitrophenyl)piperazine (1.0 eq) in a solvent such as methanol
or ethanol.

o Reagent Addition: Add iron powder (Fe, multiple equivalents) and a catalytic amount of
hydrochloric acid (HCI).

o Reaction: Heat the mixture to reflux and monitor the reaction until the starting material is
consumed.

o Work-up: Cool the reaction, filter off the iron salts, and neutralize the filtrate with a base like
sodium carbonate.

« |solation: Extract the resulting aniline derivative with an organic solvent and purify, typically
by column chromatography, to yield 4-(4-ethylpiperazin-1-yl)aniline.[4]
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Caption: Synthetic pathway from E-NPP to a library of potential bioactive derivatives.

Potential as a Tyrosinase Inhibitor

Recent research has identified the nitrophenylpiperazine scaffold as a promising starting point
for developing tyrosinase inhibitors.[1] Tyrosinase is a key enzyme in melanin biosynthesis,
making it a target for agents treating hyperpigmentation disorders. A 2024 study synthesized
and evaluated a series of nitrophenylpiperazine derivatives, demonstrating that modifications to
the other piperazine nitrogen could yield compounds with significant inhibitory activity.[1]

While 1-Ethyl-4-(4-nitrophenyl)piperazine was not tested, the findings suggest its potential as
a base structure for this application. The most potent compound in the aforementioned study

exhibited mixed-type inhibition.
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Compound ]
R-Group on Tyrosinase ICso

Example (from . . Reference
Piperazine (UM)

study)

41 Indole moiety 72.55 [1]

Experimental Protocol: Tyrosinase Inhibition Assay
e Enzyme and Substrate: Use mushroom tyrosinase and L-DOPA as the substrate.
o Assay Buffer: Prepare a phosphate buffer (e.g., 50 mM, pH 6.8).

¢ Reaction Mixture: In a 96-well plate, combine the assay buffer, tyrosinase enzyme solution,
and various concentrations of the test inhibitor (dissolved in DMSO). Incubate for 10 minutes

at room temperature.
¢ Initiation: Add the L-DOPA substrate to all wells to start the reaction.

¢ Measurement: Measure the formation of dopachrome by monitoring the absorbance at 475

nm over time using a microplate reader.

o Data Analysis: Calculate the percentage of inhibition for each concentration of the test
compound relative to a control (DMSO without inhibitor). Determine the ICso value by plotting
the percent inhibition against the logarithm of the inhibitor concentration.[1]
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Caption: Simplified model of tyrosinase inhibition by a nitrophenylpiperazine derivative.

Conclusion

1-Ethyl-4-(4-nitrophenyl)piperazine is a valuable research chemical with well-defined
synthesis and analytical protocols. Its primary utility lies in its role as a versatile synthetic
intermediate for the creation of more complex molecules. Based on current research into
related scaffolds, this compound and its future derivatives hold potential for the development of
novel therapeutics, particularly in the area of tyrosinase inhibition for dermatological
applications and as antimicrobial agents. This guide provides the foundational technical
information required for researchers to effectively utilize this compound in their discovery and
development pipelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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